molecular formula C20H22N2O2 B300163 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

货号 B300163
分子量: 322.4 g/mol
InChI 键: VVACHYPCUDQISI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW843682X and is a potent and selective agonist of the GPR119 receptor. The GPR119 receptor is a G protein-coupled receptor that is predominantly expressed in the pancreas and gastrointestinal tract. The activation of this receptor has been found to stimulate insulin secretion and enhance glucose-dependent insulin secretion, making it a potential target for the treatment of type 2 diabetes.

作用机制

The mechanism of action of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide involves the activation of the GPR119 receptor. The binding of this compound to the receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then triggers a cascade of events that ultimately leads to the stimulation of insulin secretion.
Biochemical and Physiological Effects:
The activation of the GPR119 receptor by 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide has been found to have several biochemical and physiological effects. These include the stimulation of insulin secretion, enhancement of glucose-dependent insulin secretion, and improvement of glucose tolerance. In addition, the activation of this receptor has been found to increase the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which also play a role in glucose homeostasis.

实验室实验的优点和局限性

One of the advantages of using 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide in lab experiments is its potent and selective activation of the GPR119 receptor. This makes it a useful tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

未来方向

There are several future directions for the research and development of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
3. Development of more potent and selective GPR119 agonists based on the structure of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide.
4. Exploration of the potential side effects and toxicity of this compound in preclinical studies.
5. Investigation of the role of the GPR119 receptor in other physiological processes and disease states.
Overall, 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a promising compound with potential applications in the treatment of type 2 diabetes and other metabolic disorders. Its selective activation of the GPR119 receptor makes it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, further research is needed to fully understand the potential therapeutic applications and limitations of this compound.

合成方法

The synthesis of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a multi-step process that involves the condensation of 3-indole carboxaldehyde with 2-phenoxyethanamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then coupled with 4-bromobutyric acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

科学研究应用

The GPR119 receptor has been found to play a crucial role in glucose homeostasis and insulin secretion. The activation of this receptor has been shown to enhance glucose-dependent insulin secretion and improve glucose tolerance in animal models. This has led to the development of GPR119 agonists such as 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide as potential therapeutics for the treatment of type 2 diabetes.

属性

产品名称

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

分子式

C20H22N2O2

分子量

322.4 g/mol

IUPAC 名称

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

InChI

InChI=1S/C20H22N2O2/c23-20(21-13-14-24-17-8-2-1-3-9-17)12-6-7-16-15-22-19-11-5-4-10-18(16)19/h1-5,8-11,15,22H,6-7,12-14H2,(H,21,23)

InChI 键

VVACHYPCUDQISI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32

规范 SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。